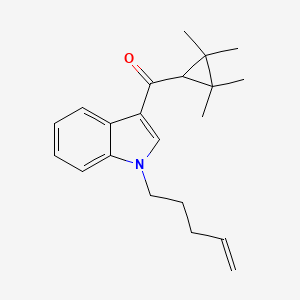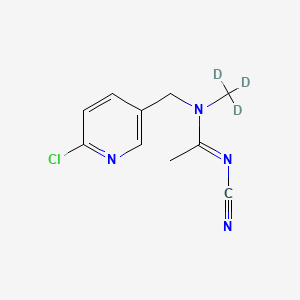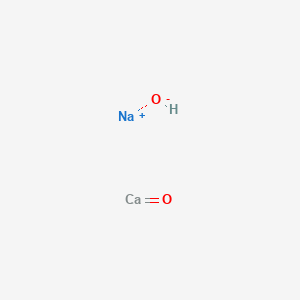
Hidróxido de calcio-sodio
Descripción general
Descripción
El hidróxido de calcio, soda, es una mezcla granular compuesta principalmente por hidróxido de calcio, hidróxido de sodio e hidróxido de potasio. Es ampliamente utilizado por su capacidad de absorber dióxido de carbono y vapor de agua. Este compuesto es esencial en diversas aplicaciones, incluidos los sistemas de anestesia médica, submarinos y respiradores, donde ayuda a eliminar el dióxido de carbono de los gases respiratorios .
Aplicaciones Científicas De Investigación
El hidróxido de calcio, soda, tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual el hidróxido de calcio, soda, absorbe el dióxido de carbono implica varios pasos:
- El dióxido de carbono se disuelve en agua para formar ácido carbónico.
- El ácido carbónico reacciona con el hidróxido de calcio para formar carbonato de calcio y agua.
- El hidróxido de sodio actúa como catalizador, facilitando la reacción {_svg_4}.
Compuestos Similares:
Cal viva (Óxido de calcio): Se utiliza en la producción de hidróxido de calcio, que es un componente del hidróxido de calcio, soda.
Cal hidratada (Hidróxido de calcio): Un componente principal del hidróxido de calcio, soda.
Agua de cal (Solución de hidróxido de calcio): Se utiliza en aplicaciones similares pero en forma líquida.
Singularidad del Hidróxido de Calcio, Soda: El hidróxido de calcio, soda, es único debido a su forma granular y su capacidad para absorber el dióxido de carbono de manera eficiente. A diferencia de la cal viva y la cal hidratada, el hidróxido de calcio, soda, está específicamente formulado para maximizar su capacidad de absorción de dióxido de carbono, lo que lo hace ideal para su uso en entornos respiratorios cerrados .
Análisis Bioquímico
Biochemical Properties
Soda lime plays a significant role in biochemical reactions, particularly those involving the absorption of CO2. It interacts with CO2 to form calcium carbonate (CaCO3), water (H2O), and heat . This reaction is crucial in maintaining the balance of CO2 in various biological and environmental systems.
Molecular Mechanism
The mechanism of action of soda lime at the molecular level involves a chemical reaction with CO2. When CO2 comes into contact with soda lime, it reacts with the sodium hydroxide and calcium hydroxide to form calcium carbonate, water, and heat . This reaction does not involve any binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effectiveness of soda lime in absorbing CO2 can change over time. As soda lime absorbs CO2, it gradually becomes saturated and less effective at absorbing additional CO2. This is reflected in its changing color, from white to purple, as it becomes saturated with CO2 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El hidróxido de calcio, soda, se prepara típicamente tratando la cal hidratada (hidróxido de calcio) con una solución concentrada de hidróxido de sodio. La reacción implica los siguientes pasos:
- El óxido de calcio (cal viva) se mezcla con agua para producir hidróxido de calcio.
- El hidróxido de calcio se trata luego con una solución concentrada de hidróxido de sodio para formar hidróxido de calcio, soda .
Métodos de Producción Industrial: En entornos industriales, el hidróxido de calcio, soda, se produce en grandes cantidades utilizando métodos similares. El proceso implica mezclar óxido de calcio con agua para formar hidróxido de calcio, seguido de la adición de hidróxido de sodio. La mezcla se granula y se seca para producir el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidróxido de calcio, soda, principalmente experimenta reacciones ácido-base. Una de las reacciones más importantes es su interacción con el dióxido de carbono: [ \text{CO}2 + \text{Ca(OH)}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Reactivos y Condiciones Comunes:
Dióxido de carbono (CO₂): El hidróxido de calcio, soda, reacciona con el dióxido de carbono en presencia de agua para formar carbonato de calcio y agua.
Productos Principales:
Carbonato de calcio (CaCO₃): El producto principal formado por la reacción del hidróxido de calcio, soda, con el dióxido de carbono.
Agua (H₂O): El agua también se produce como subproducto.
Comparación Con Compuestos Similares
Quicklime (Calcium oxide): Used in the production of calcium hydroxide, which is a component of soda lime.
Slaked lime (Calcium hydroxide): A primary component of soda lime.
Lime water (Calcium hydroxide solution): Used in similar applications but in a liquid form.
Uniqueness of Soda Lime: Soda lime is unique due to its granular form and its ability to absorb carbon dioxide efficiently. Unlike quicklime and slaked lime, soda lime is specifically formulated to maximize its carbon dioxide absorption capacity, making it ideal for use in closed breathing environments .
Propiedades
IUPAC Name |
sodium;oxocalcium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Na.H2O.O/h;;1H2;/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAUNKAZQWMVFY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].O=[Ca].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soda lime, solid is generally a white to grayish white colored solid. It is the mixture of calcium hydroxide and sodium or potassium hydroxide, both corrosive materials. It is noncombustible and soluble in water with release of heat. It is corrosive to metals and tissue. | |
| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4447 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
8006-28-8 | |
| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4447 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Soda lime [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soda lime, with more than 4% sodium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



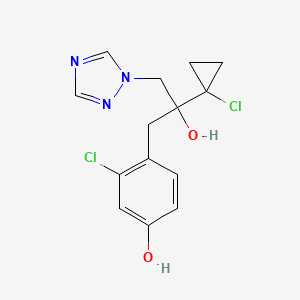
![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/new.no-structure.jpg)
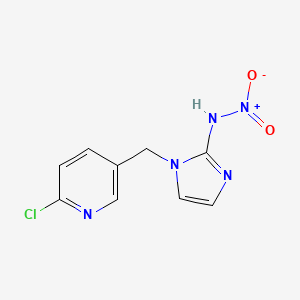
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
